3-Trimethylsilyl-2-oxazolidinone

CAS No.: 43112-38-5

Cat. No.: VC2401764

Molecular Formula: C6H13NO2Si

Molecular Weight: 159.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43112-38-5 |

|---|---|

| Molecular Formula | C6H13NO2Si |

| Molecular Weight | 159.26 g/mol |

| IUPAC Name | 3-trimethylsilyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 |

| Standard InChI Key | AUKCYOUETBBMFV-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)N1CCOC1=O |

| Canonical SMILES | C[Si](C)(C)N1CCOC1=O |

Introduction

Chemical Identity and Structural Characteristics

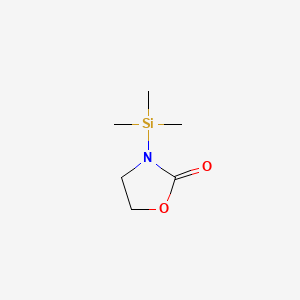

3-Trimethylsilyl-2-oxazolidinone (CAS: 43112-38-5) is a silicon-containing heterocyclic compound with the molecular formula C₆H₁₃NO₂Si and a molecular weight of 159.26 g/mol . It features a five-membered oxazolidinone ring with a carbonyl group at the 2-position and a trimethylsilyl group attached to the nitrogen atom at the 3-position . The compound is also known by several synonyms including 3-(Trimethylsilyl)oxazolidin-2-one, N-Trimethylsilyl-2-oxazolidinone, and 3-Trimethylsilyl-2-oxazolidone .

The structure can be represented by the SMILES notation CSi(C)N1CCOC1=O and has the InChI key AUKCYOUETBBMFV-UHFFFAOYSA-N . The presence of the trimethylsilyl group bonded to the nitrogen atom is critical to its chemical behavior and applications, particularly in its role as a silylating agent and protecting group .

Structural Representation

The compound consists of a five-membered oxazolidinone ring with a trimethylsilyl group (Si(CH₃)₃) attached to the nitrogen atom. This arrangement creates a molecule with distinct reactivity patterns that are leveraged in various chemical transformations .

Physical and Chemical Properties

3-Trimethylsilyl-2-oxazolidinone possesses a unique set of physical and chemical properties that contribute to its utility in various applications. These properties are summarized in the following table:

The compound's relatively high boiling point and moisture sensitivity are important considerations for its handling and storage in laboratory settings . The moisture sensitivity is particularly noteworthy as it influences the compound's shelf-life and necessitates storage under anhydrous conditions to maintain its efficacy for synthetic applications .

Chemical Reactivity

The chemical reactivity of 3-Trimethylsilyl-2-oxazolidinone is primarily governed by the presence of the trimethylsilyl group and the oxazolidinone ring. The trimethylsilyl group imparts characteristic silylating properties, making the compound useful in protection-deprotection chemistries . Meanwhile, the oxazolidinone ring contributes to its stability while still allowing for controlled reactivity under specific conditions .

Applications in Scientific Research

3-Trimethylsilyl-2-oxazolidinone has found numerous applications across various scientific disciplines, leveraging its unique structural features and chemical properties.

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Trimethylsilyl-2-oxazolidinone serves as a versatile protecting group for amines and alcohols . This functionality is critical in multi-step syntheses where selective protection of specific functional groups is necessary to prevent unwanted side reactions. The use of this compound facilitates the synthesis of complex organic molecules by allowing for controlled reactivity at designated positions .

The trimethylsilyl group's ability to form stable bonds that can be selectively cleaved under mild conditions makes it particularly valuable in complex synthetic pathways where orthogonal protection strategies are required . This characteristic enables chemists to design more efficient synthetic routes to target molecules.

Pharmaceutical Development

In pharmaceutical research and development, 3-Trimethylsilyl-2-oxazolidinone plays a significant role in enhancing the stability and solubility of drug candidates . This application is particularly important in the early stages of drug discovery, where candidate molecules often require structural modifications to improve their pharmacokinetic properties.

The compound's ability to function as a protective group and a solubility enhancer makes it valuable in the development of pharmaceutical intermediates . By temporarily masking reactive functional groups, chemists can perform selective transformations on complex molecules, ultimately contributing to the synthesis of potential therapeutic agents with improved properties.

Polymer Chemistry

In the field of polymer chemistry, 3-Trimethylsilyl-2-oxazolidinone contributes to the synthesis of functionalized polymers with tailored properties . The compound helps in creating polymers with specific functional groups that can be further modified for applications such as drug delivery systems.

The incorporation of silicon-containing groups into polymer structures can impart unique thermal and mechanical properties, expanding the range of potential applications for the resulting materials . This capacity to influence polymer characteristics makes 3-Trimethylsilyl-2-oxazolidinone a valuable tool in designing advanced materials with specific performance requirements.

Analytical Chemistry

In analytical chemistry, 3-Trimethylsilyl-2-oxazolidinone functions as a derivatizing agent in gas chromatography . This application enhances the detection and quantification of various compounds, contributing to improved analytical methods for quality control and research purposes.

The compound's ability to react with specific functional groups creates derivatives with improved chromatographic properties, such as enhanced volatility or detector response . This capability is particularly valuable in the analysis of complex mixtures where improved separation and detection sensitivity are required.

Material Science

In material science, 3-Trimethylsilyl-2-oxazolidinone is utilized in the production of siloxane-based materials with unique thermal and mechanical properties . These materials find applications in high-performance settings where resistance to extreme conditions is necessary.

The silicon-oxygen bonds formed in siloxane materials contribute to their exceptional thermal stability and flexibility across a wide temperature range . This characteristic makes siloxane-based materials valuable in applications ranging from medical devices to aerospace components.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume